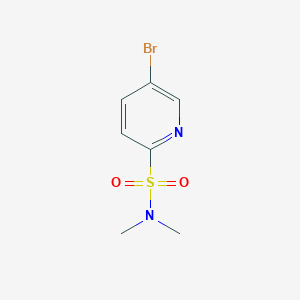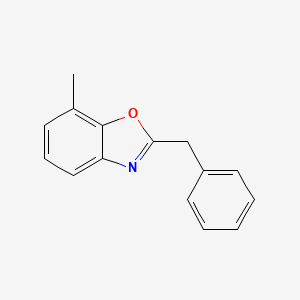
5-bromo-N,N-dimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylpyridine-2-sulfonamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfonamide group. It can also act as a chelating ligand due to the presence of the pyridine ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N,N-dimethylpyridine-2-sulfonamide in lab experiments is its effectiveness as a ligand in metal-catalyzed cross-coupling reactions. It is also relatively easy to synthesize. However, one of the limitations is the low yield of the compound, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for the use of 5-bromo-N,N-dimethylpyridine-2-sulfonamide in scientific research. One potential direction is the development of new ligands for metal-catalyzed cross-coupling reactions. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods. Its main application is as a ligand in metal-catalyzed cross-coupling reactions. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo. There are several future directions for the use of this compound in scientific research, including the development of new ligands and investigation of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-bromo-N,N-dimethylpyridine-2-sulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chloropyridine with dimethylamine followed by sulfonation with sulfuric acid. Another method involves the reaction of 5-bromo-2-chloropyridine with dimethylamine hydrochloride followed by sulfonation with sulfuric acid. The yield of the compound varies depending on the method used.
Scientific Research Applications
5-bromo-N,N-dimethylpyridine-2-sulfonamide has been used in scientific research for various applications. One of the most significant applications is its use as a ligand in metal-catalyzed cross-coupling reactions. It has been shown to be an effective ligand for the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds.
properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-4-3-6(8)5-9-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMCHRUWDIRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)
![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)
![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)
![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)